molecular formula C14H15NO3 B12357494 ethyl 6,8-dimethyl-4-oxo-3H-quinoline-3-carboxylate

ethyl 6,8-dimethyl-4-oxo-3H-quinoline-3-carboxylate

Cat. No.: B12357494
M. Wt: 245.27 g/mol
InChI Key: RGYKFBQAZBVLCE-UHFFFAOYSA-N
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Description

Ethyl 6,8-dimethyl-4-oxo-3H-quinoline-3-carboxylate is a quinoline derivative with a unique structure that includes a quinoline ring substituted with ethyl, methyl, and carboxylate groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6,8-dimethyl-4-oxo-3H-quinoline-3-carboxylate typically involves the cyclocondensation of 4-hydroxy-2(1H)-quinolinones with ethyl-2,3-dihydro-3-oxobenzo-furan-2-carboxylate . This reaction is carried out under specific conditions to ensure the formation of the desired quinoline derivative.

Industrial Production Methods

Industrial production methods for this compound may involve scalable and efficient synthetic methodologies. These methods often include multi-step reactions, one-pot syntheses, and the use of metal catalysts to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,8-dimethyl-4-oxo-3H-quinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

Ethyl 6,8-dimethyl-4-oxo-3H-quinoline-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 6,8-dimethyl-4-oxo-3H-quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6,8-dimethyl-4-oxo-3H-quinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

ethyl 6,8-dimethyl-4-oxo-3H-quinoline-3-carboxylate

InChI

InChI=1S/C14H15NO3/c1-4-18-14(17)11-7-15-12-9(3)5-8(2)6-10(12)13(11)16/h5-7,11H,4H2,1-3H3

InChI Key

RGYKFBQAZBVLCE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C=NC2=C(C=C(C=C2C1=O)C)C

Origin of Product

United States

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